molecular formula C22H20N4O3S B12209636 N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide

Cat. No.: B12209636
M. Wt: 420.5 g/mol
InChI Key: FUGQGYKJRHBKAZ-UHFFFAOYSA-N
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Description

This compound features a thiazole core fused with a 3-phenyl-1,2,4-oxadiazole moiety at position 5 and a 4-isopropoxybenzamide group. The phenyl-oxadiazole group contributes electron-withdrawing effects, while the isopropoxy substituent modulates solubility and bioavailability .

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H20N4O3S/c1-13(2)28-17-11-9-16(10-12-17)20(27)25-22-23-14(3)18(30-22)21-24-19(26-29-21)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,23,25,27)

InChI Key

FUGQGYKJRHBKAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiazole Intermediate Synthesis

The thiazole core is synthesized via a Knoevenagel condensation reaction. For example, methyl 2-chloro-5-iodobenzoate is treated with thionyl chloride to form an acyl chloride intermediate, which subsequently reacts with thiourea derivatives under basic conditions. This step yields a thiazolidinone precursor, which is dehydrogenated to form the thiazole ring.

Oxadiazole Intermediate Synthesis

The 1,2,4-oxadiazole fragment is prepared through cyclization of amidoximes with carboxylic acid derivatives. A representative method involves reacting 3-phenylpropionamide oxime with benzoyl chloride in the presence of triethylamine, followed by thermal cyclization at 120°C for 6 hours.

Reaction Optimization and Catalytic Conditions

Optimizing reaction parameters is critical for improving yields and reducing byproducts. Comparative studies highlight the impact of catalysts, solvents, and temperature regimes.

Table 1: Catalyst Screening for Cyclization Reactions

CatalystSolventTemperature (°C)Yield (%)
NoneToluene100<5
L-ProlineDMF70→10079
K₂CO₃AcetoneReflux73
Pd/C (10%)Ethanol8085

Key findings:

  • L-Proline significantly enhances reaction efficiency in DMF under gradient heating.

  • Palladium catalysts improve yields in hydrogenation steps but require careful handling to avoid over-reduction.

Industrial-Scale Production Strategies

For large-scale synthesis, continuous flow systems and automated reactors are employed to enhance reproducibility. A patented method describes the following optimized protocol:

  • Continuous Cyclization : Oxadiazole formation is conducted in a plug-flow reactor at 140°C with a residence time of 15 minutes, achieving 92% conversion.

  • Purification : Crude product is purified via antisolvent crystallization using heptane/ethyl acetate (7:3 v/v), yielding >99% purity.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume500 mL200 L
Cycle Time8 hours2 hours
Purity Post-Crystallization95%99.5%

Structural Confirmation and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆): δ 8.23 (d, J = 8.5 Hz, 2H, Ar-H), 7.79 (s, 1H, thiazole-H), 4.85 (septet, J = 6.0 Hz, 1H, OCH(CH₃)₂).

    • ¹³C NMR : 168.56 ppm (C=O), 155.32 ppm (oxadiazole-C).

  • Mass Spectrometry :

    • ESI-MS: m/z 427.12 [M+H]⁺ (calc. 426.5).

Comparative Analysis of Synthetic Methodologies

Recent advances highlight the superiority of microwave-assisted synthesis over conventional methods:

Table 3: Conventional vs. Microwave-Assisted Synthesis

MethodReaction TimeYield (%)Energy Consumption
Conventional Reflux6 hours68High
Microwave Irradiation25 minutes88Low

Microwave methods reduce side reactions by enabling rapid, uniform heating—particularly beneficial for thermally sensitive intermediates.

Challenges and Mitigation Strategies

Common synthesis challenges include:

  • Z/E Isomerization : Controlled pH (6.5–7.0) during coupling steps prevents undesired isomerization.

  • Byproduct Formation : Use of molecular sieves (4Å) absorbs water, minimizing hydrolysis during amide bond formation .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with thiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide have shown efficacy against various bacterial strains. These compounds interact with bacterial enzymes or receptors critical for survival, suggesting their potential as antimicrobial agents.

Anticonvulsant Activity

Thiazole-bearing compounds have been explored for their anticonvulsant properties. Studies indicate that certain analogues can significantly reduce seizure activity in animal models. The structure of this compound may enhance its ability to modulate neurotransmitter systems involved in seizure activity .

Anticancer Potential

The dual heterocyclic structure of this compound allows it to interact with specific molecular targets in cancer cells. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancerous cells. Further investigations are needed to elucidate its mechanisms of action and therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole and oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds structurally related to this compound displayed significant inhibition zones compared to control groups.

Case Study 2: Anticonvulsant Testing

In a controlled experiment using PTZ (pentylenetetrazol) induced seizures in rodents, several thiazole derivatives were tested for anticonvulsant activity. The compound demonstrated a median effective dose significantly lower than standard treatments like ethosuximide, indicating its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Pharmacological Implications

  • Electron-Withdrawing Groups : The oxadiazole and thiazole rings in the target compound enhance metabolic stability compared to thiadiazole derivatives, as seen in .
  • Solubility: The isopropoxy group likely improves aqueous solubility relative to non-polar analogues like Compound 8a .

Biological Activity

N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-4-(propan-2-yloxy)benzamide is a compound that has gained attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H17N5O3SC_{23}H_{17}N_{5}O_{3}S, with a molecular weight of 443.5 g/mol. The structure features a thiazole ring fused with an oxadiazole moiety, which is known for its significant biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines:

  • Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. In one study, related oxadiazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
CompoundCell LineIC50 (µM)
N-[...]MCF-70.65
N-[...]A5491.50
DoxorubicinMCF-71.00

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. It is believed to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and survival pathways, such as carbonic anhydrases (CAs), which are implicated in various cancers .

Antimicrobial Activity

The thiazole and oxadiazole components of the compound contribute to its antimicrobial properties. Studies have indicated that similar compounds exhibit significant antibacterial and antifungal activities:

  • Antibacterial Tests : Compounds featuring the oxadiazole ring demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

  • Study on Anticancer Properties : A study assessing the cytotoxicity of various thiazole derivatives found that compounds similar to N-[(2Z)-4-methyl...] exhibited selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : A series of tests on oxadiazole derivatives revealed potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential in treating bacterial infections .

Q & A

Q. What synthetic strategies are recommended for introducing the 1,2,4-oxadiazole moiety into the thiazole ring system?

The 1,2,4-oxadiazole group can be incorporated via cyclization reactions using hydrazide intermediates. For example, substituted benzoic acid hydrazides (e.g., N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide) undergo cyclization with phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form the oxadiazole ring. Optimization of solvent (e.g., dioxane) and stoichiometry is critical to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹ for the benzamide).
  • ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., Z-configuration at the thiazole-2(3H)-ylidene via coupling constants).
  • High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>98% by C/H/N/S ratios) .

Q. How can the stereochemical configuration (Z) at the thiazole-2(3H)-ylidene position be confirmed experimentally?

The Z-configuration is determined via NOESY NMR , which shows spatial proximity between the 4-methyl group and the oxadiazole phenyl ring. Additionally, X-ray crystallography provides definitive proof by resolving the planar geometry and substituent orientation .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and potential reactivity of this compound?

  • Multiwfn software enables wavefunction analysis to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions (e.g., oxadiazole nitrogen lone pairs).
  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in nucleophilic aromatic substitution or redox reactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this benzamide derivative?

  • Fragment-based substitution : Systematically replace the 4-(propan-2-yloxy)benzamide group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to assess effects on target binding.
  • Bioisosteric replacement : Substitute the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate metabolic stability.
  • In vitro assays : Use human whole blood assays (e.g., LTB₄ inhibition) to correlate structural modifications with functional potency .

Q. What strategies can resolve contradictions between computational predictions and experimental biological activity data?

  • Conformational sampling : Perform molecular dynamics (MD) simulations to identify bioactive conformations missed in static DFT models.
  • Solvent effects : Recalculate binding free energies using implicit solvent models (e.g., COSMO-RS) to account for solvation.
  • Experimental validation : Use site-directed mutagenesis on target proteins (e.g., FLAP) to confirm predicted binding residues .

Methodological Notes

  • Synthetic protocols should include inert atmosphere conditions (N₂/Ar) to prevent oxidation of thiazole intermediates.
  • Biological testing requires rigorous controls (e.g., cytotoxicity assays) to distinguish target-specific effects from nonspecific interactions.
  • Data interpretation must address batch-to-batch variability in compound synthesis, particularly in heterocyclic ring formation steps .

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